3,4-Dibenzyloxyphenethylamine hydrochloride

Prodrug Design Dopamine Delivery Neuropharmacology

Researchers often face supply bottlenecks for this protected dopamine derivative, delaying CNS and metabolic disease programs. Our 3,4-Dibenzyloxyphenethylamine hydrochloride directly addresses this: - Validated use in synthesizing human β3 adrenergic receptor agonists and LAT1-targeted dopamine prodrugs. - Unique 3,4-dibenzyloxy architecture enables selective deprotection and Bischler-Napieralski cyclization, incompatible with dimethoxy or dihydroxy analogs. - Serves as a selective CYP2A13 probe (Kd 580 nM vs. 4,500 nM for CYP2A6), offering a distinct advantage for in vitro DDI studies. - Reliable, research-grade material shipped globally to support your pipeline milestones.

Molecular Formula C22H24ClNO2
Molecular Weight 369.9 g/mol
CAS No. 1699-56-5
Cat. No. B167494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibenzyloxyphenethylamine hydrochloride
CAS1699-56-5
Molecular FormulaC22H24ClNO2
Molecular Weight369.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C22H23NO2.ClH/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20;/h1-12,15H,13-14,16-17,23H2;1H
InChIKeyKXIZXPRLNNDQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibenzyloxyphenethylamine Hydrochloride Overview


3,4-Dibenzyloxyphenethylamine hydrochloride (CAS 1699-56-5), a substituted phenethylamine derivative with the molecular formula C22H24ClNO2 and a molecular weight of 369.88 g/mol [1], is a specialized research intermediate characterized by two benzyl-protecting groups at the 3- and 4-positions of the phenethylamine core . This compound is widely recognized as a dopamine derivative and a versatile building block in organic synthesis, particularly for constructing complex heterocyclic frameworks and prodrugs [2].

1 Protected dopamine scaffold for prodrug and heterocycle synthesis
2 Orthogonal benzyl protecting handles enable selective deprotection or derivatization
3 High lipophilicity supports non-polar reaction conditions and membrane permeability design

3,4-Dibenzyloxyphenethylamine HCl vs. Generic Phenethylamines


The 3,4-dibenzyloxy substitution pattern is not a trivial modification but a functional determinant of synthetic utility. Unlike common phenethylamine analogs (e.g., 3,4-dimethoxy or 3,4-dihydroxy derivatives), the benzyl ether protecting groups confer enhanced lipophilicity (computed LogP ~5.85) and serve as orthogonal protecting handles for selective deprotection or further derivatization [1]. This specific architecture enables synthetic routes—such as Bischler-Napieralski cyclizations to tetrahydroisoquinolines—that are inefficient or fail entirely with other 3,4-disubstituted phenethylamines due to differences in steric bulk, electronic effects, and protecting group stability .

Generic 3,4-dimethoxy or 3,4-dihydroxy analogs lack orthogonal benzyl protection, limiting selective deprotection strategies.
Steric and electronic differences may prevent Bischler-Napieralski cyclization, a key step in tetrahydroisoquinoline construction.
Lower lipophilicity of simpler phenethylamines may alter solubility in non-polar reaction media, affecting reaction outcomes.

3,4-Dibenzyloxyphenethylamine HCl Differentiation Evidence


Protected Dopamine Prodrug Scaffold

This compound is specifically cited as a key reagent for synthesizing dopamine prodrugs designed for LAT1-mediated brain uptake [1]. Its utility stems from the benzyl protecting groups that mask the catechol hydroxyls of dopamine. Direct procurement of 3,4-dibenzyloxyphenethylamine hydrochloride eliminates the multi-step synthesis and purification of this protected dopamine scaffold from the readily available but synthetically distinct dopamine hydrochloride (CAS 62-31-7).

Prodrug Scaffold
Head-to-head
Target compound serves as a protected, lipophilic dopamine precursor; dopamine hydrochloride (comparator) lacks protecting groups necessary for LAT1 prodrug design.
Supports LAT1-targeted prodrug synthesis route
Qualitative synthetic utility difference
Prodrug Design Dopamine Delivery Neuropharmacology LAT1 Transporters

CYP2A13 Over CYP2A6 Binding Selectivity

BindingDB data indicate a differential binding affinity for this compound towards two closely related cytochrome P450 isoforms, CYP2A6 and CYP2A13 [1]. It binds to CYP2A13 with a Kd of 580 nM, which is approximately 7.8-fold stronger than its binding to CYP2A6 (Kd = 4,500 nM). This selectivity profile can be a critical data point for researchers investigating potential metabolic liabilities or isoform-specific interactions.

CYP Isoform Selectivity
Head-to-head
~7.8-fold higher affinity for CYP2A13 (Kd 580 nM) over CYP2A6 (Kd 4,500 nM)
Supports isoform-specific metabolic profiling
BindingDB affinity assay, type I interaction
Drug Metabolism CYP450 Binding Affinity Pharmacokinetics

Patent-Validated Noradrenaline Precursor

A 2024 patent (WO2025040359A1) explicitly discloses the use of 3,4-dibenzyloxyphenethylamine as a crucial starting material in a novel method for synthesizing (1R)-2-(dibenzylamino)-1-(3,4-dibenzyloxyphenyl)ethanol, a key intermediate in the production of noradrenaline [1]. This establishes a clear, documented industrial application for the compound in an active pharmaceutical ingredient (API) supply chain. While other phenethylamines could theoretically serve as building blocks, this specific compound is validated in a published, patent-protected route.

Patent Route
Class-level inference
Explicitly named starting material in WO2025040359A1 for a chiral noradrenaline intermediate.
Supports process development confidence
Patent-specific validation, may require independent verification
Process Chemistry Patent Noradrenaline Synthesis Chiral Intermediate

Thermal and Physicochemical Stability

The compound exhibits well-defined physical properties critical for laboratory handling and purity assessment. It has a reported melting point of 131-133 °C (lit.) and a high calculated LogP of 5.85 . These values are consistent across authoritative databases [1]. The high melting point indicates good solid-state stability at ambient conditions, while the high LogP quantifies its strong lipophilic nature, which is a key differentiator for its use in synthesis requiring non-polar reaction conditions or for designing lipophilic prodrugs.

Stability Profile
Supporting evidence
Melting point 131–133 °C; computed LogP 5.85
Supports QC identity confirmation and storage handling
Values consistent across authoritative databases
Analytical Chemistry Stability Physical Properties Procurement Specifications

3,4-Dibenzyloxyphenethylamine HCl Applications


β3-Adrenergic Receptor Agonist Synthesis

This compound is a key building block in the reported synthesis of tetrahydroisoquinoline derivatives that contain a 4-(hexylureido)benzenesulfonamide moiety, which are known human β3 adrenergic receptor agonists . Researchers in metabolic and cardiovascular disease should prioritize this compound for constructing this specific class of bioactive molecules.

LAT1-Targeted CNS Prodrug Development

As demonstrated in published research , 3,4-dibenzyloxyphenethylamine hydrochloride serves as the starting material for creating amino acid prodrugs of dopamine. These prodrugs are designed to be substrates for the L-type amino acid transporter 1 (LAT1) to enhance brain uptake. This is a highly specific application for CNS drug discovery teams focused on dopamine-related disorders.

Chiral Catecholamine API Intermediate Synthesis

The compound's utility is extended to industrial API synthesis, as evidenced by a 2024 patent (WO2025040359A1) . It is used to prepare a chiral intermediate for noradrenaline production. Process chemists and CROs engaged in the large-scale manufacture of catecholamine-based pharmaceuticals will find this a validated and patent-relevant starting material.

CYP2A13 Metabolic Probing

With a known, quantifiable binding selectivity for CYP2A13 over CYP2A6 (Kd 580 nM vs. 4,500 nM) , this compound can be employed as a selective probe to investigate CYP2A13-mediated drug metabolism, xenobiotic detoxification, and potential drug-drug interaction liabilities in vitro. This provides a distinct advantage over broader, less selective cytochrome P450 inhibitors.

Application
Selection Property
Validation Focus
β3-Adrenergic Agonist Synthesis
Orthogonal benzyl protection for tetrahydroisoquinoline cyclization
Reaction yield and selectivity confirmation
LAT1-Targeted CNS Prodrug Development
Protected dopamine scaffold with high lipophilicity
CNS uptake and transporter substrate validation
Chiral Catecholamine API Synthesis
Patent-validated starting material (WO2025040359A1)
Process consistency and intermediate purity
CYP2A13 Metabolic Probing
Selective CYP2A13 binding affinity over CYP2A6
Isoform-specific metabolic assay verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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